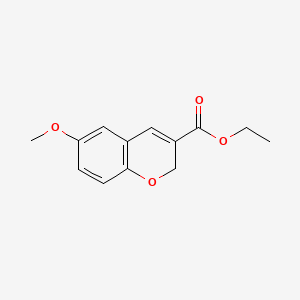

ethyl 6-methoxy-2H-chromene-3-carboxylate

Description

Significance of the Chromene Scaffold in Drug Discovery

The chromene scaffold, a benzopyran system, is a cornerstone in the development of a wide array of biologically active compounds. nih.govmdpi.com Its structural versatility and presence in numerous natural and synthetic molecules have cemented its importance in the field of medicinal chemistry.

Chromenes are abundantly found in the plant kingdom, forming the basic structure of various natural products such as flavonoids, alkaloids, and tocopherols. researchgate.net These naturally occurring chromene derivatives have been reported to possess a broad spectrum of pharmacological activities. Their low toxicity, particularly in natural derivatives, further enhances their appeal as potential therapeutic agents. researchgate.net The diverse biological activities attributed to chromene-containing compounds include antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. researchgate.net

Table 1: Examples of Naturally Occurring Chromene Derivatives and their Reported Activities

| Natural Compound | Source | Reported Pharmacological Activity |

|---|---|---|

| Osthol | Prangos pabularia | Anticancer researchgate.net |

| Heraclenin | Decatropis bicolor | Anti-inflammatory, Cytotoxic researchgate.net |

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of biological activities. nih.gov The chromene scaffold is recognized as such a privileged structure. nih.govmdpi.com This characteristic makes it a valuable template for the design and synthesis of novel compounds with potential pharmacological applications in diverse therapeutic areas, including neurodegenerative diseases, inflammation, infectious diseases, diabetes, and cancer. nih.govmdpi.com The ability to readily modify the chromene ring system allows for the generation of large libraries of derivatives, which can be screened for various biological activities.

Within the broader class of chromenes, the 2H-chromene-3-carboxylate subclass represents a group of compounds with significant synthetic and potential therapeutic interest. The ester functionality at the 3-position of the 2H-chromene ring offers a key site for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. For instance, the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate, a coumarin (B35378) derivative, is well-documented and often serves as a starting material for the creation of more complex molecules. nih.govmdpi.com While the 2-oxo derivatives (coumarins) have been extensively studied, the non-oxo 2H-chromene-3-carboxylates remain a less explored area of chromene chemistry.

Research Context of Ethyl 6-methoxy-2H-chromene-3-carboxylate

The specific compound, this compound, is a member of the 2H-chromene-3-carboxylate subclass. Its structure is characterized by a methoxy (B1213986) group at the 6-position and an ethyl carboxylate group at the 3-position of the 2H-chromene core.

The rationale for a focused investigation into this compound stems from the established biological significance of the chromene scaffold and the potential for the specific substituents to confer unique pharmacological properties. The methoxy group at the 6-position is a common feature in many biologically active natural products and can influence metabolic stability and receptor binding. The ethyl carboxylate at the 3-position provides a handle for further synthetic elaboration, enabling the exploration of structure-activity relationships. The focused study of this specific derivative could lead to the discovery of novel lead compounds for drug development.

A review of the current scientific literature reveals a significant gap in the research specifically dedicated to this compound. While there is a substantial body of work on the closely related coumarin derivative, ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, which has shown antimicrobial and anticancer properties, dedicated studies on the non-oxo analogue are scarce. The available information is often limited to its listing in chemical supplier catalogs, with minimal data on its synthesis, characterization, or biological evaluation. chemscene.comchemspider.comchemsynthesis.com This lack of focused research presents a clear opportunity for further investigation to elucidate the potential of this compound as a pharmacologically active agent. The synthesis and biological evaluation of this compound and its derivatives could uncover novel therapeutic applications and expand the chemical space of bioactive chromenes.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Osthol |

| Heraclenin |

| Seselin |

| Ethyl 2-oxo-2H-chromene-3-carboxylate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-methoxy-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-3-16-13(14)10-6-9-7-11(15-2)4-5-12(9)17-8-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUWBOZJFBGFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2)OC)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206169 | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-61-0 | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 Methoxy 2h Chromene 3 Carboxylate and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for the synthesis of ethyl 6-methoxy-2H-chromene-3-carboxylate and its derivatives have long relied on robust and well-understood reactions, primarily the Knoevenagel condensation, followed by intramolecular cyclization.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a cornerstone in the synthesis of coumarins and chromenes. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.

A common and direct route to the 2H-chromene core involves the reaction of a substituted salicylaldehyde (B1680747) with an active methylene compound. gaacademy.org For the synthesis of this compound, the key starting material is 5-methoxysalicylaldehyde. The reaction proceeds via a nucleophilic addition of the enolate, generated from the active methylene compound, to the aldehyde carbonyl group. This is followed by an intramolecular cyclization and dehydration to yield the final chromene product. The choice of base is crucial in this reaction, with weak bases like piperidine (B6355638) or triethylamine (B128534) often employed to prevent self-condensation of the aldehyde. gaacademy.org

A representative example, though for a regioisomer, is the synthesis of ethyl 8-methoxycoumarin-3-carboxylate, which involves the reaction of o-vanillin (3-methoxysalicylaldehyde) with diethyl malonate in the presence of triethylamine and absolute ethanol (B145695), followed by reflux. gaacademy.org This reaction highlights the general principle applicable to the synthesis of the 6-methoxy isomer from 5-methoxysalicylaldehyde.

Table 1: Knoevenagel Condensation of Substituted Salicylaldehydes

| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Product | Reference |

| 3-Methoxysalicylaldehyde | Diethyl Malonate | Triethylamine | Ethyl 8-methoxycoumarin-3-carboxylate | gaacademy.org |

| Salicylaldehyde | Diethyl Malonate | Piperidine/Acetic Acid | Ethyl 2-oxo-2H-chromene-3-carboxylate | mdpi.com |

Both diethyl malonate and ethyl cyanoacetate (B8463686) are effective active methylene compounds for the Knoevenagel condensation. acgpubs.org The reaction with diethyl malonate typically leads to the formation of a coumarin-3-carboxylate ester. acgpubs.org For instance, the condensation of 2-hydroxybenzaldehyde with diethyl malonate, catalyzed by various agents, yields ethyl coumarin-3-carboxylate. acgpubs.org

When ethyl cyanoacetate is used, the reaction with a salicylaldehyde can lead to the formation of a 3-cyanocoumarin. However, under certain conditions, the ester group can be favored. The reaction of salicylaldehyde with ethyl cyanoacetate in the presence of a base like sodium ethoxide or potassium hydroxide (B78521) can produce ethyl coumarin-3-carboxylate, albeit sometimes in lower yields compared to using diethyl malonate. acgpubs.org The intermediate, ethyl 2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylate, formed from the condensation of 5-methoxysalicylaldehyde and ethyl cyanoacetate, would be a key precursor for the target molecule.

Table 2: Comparison of Active Methylene Compounds in Knoevenagel Condensation

| Active Methylene Compound | Typical Product with Salicylaldehyde | Key Intermediate for Target Compound |

| Diethyl Malonate | Ethyl coumarin-3-carboxylate | Intermediate from 5-methoxysalicylaldehyde |

| Ethyl Cyanoacetate | 3-Cyanocoumarin or Ethyl coumarin-3-carboxylate | Ethyl 2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylate |

Cyclization and Annulation Strategies

Modern synthetic methodologies offer alternative and often more efficient routes to the 2H-chromene scaffold, including intramolecular cyclization protocols and transition-metal-catalyzed annulations.

Intramolecular cyclization is a key step that often follows the initial condensation in the synthesis of chromenes. After the formation of an intermediate, such as the product from the Knoevenagel condensation, a ring-closing reaction occurs to form the heterocyclic system. For instance, the intermediate formed from the reaction of a salicylaldehyde and an active methylene compound undergoes an intramolecular Michael addition or a related cyclization to form the chromene ring.

In a broader context, intramolecular cyclization of aryl propargyl ethers is a well-established method for synthesizing 2H-chromenes. msu.edu These reactions can be promoted thermally or by various catalysts. msu.edu While not a direct synthesis of the title compound from simple precursors in one step, this strategy highlights the importance of ring-closing reactions in forming the chromene core.

A powerful and contemporary approach for the synthesis of 2H-chromene derivatives involves Rhodium(III)-catalyzed C-H activation and [3 + 3] annulation. This methodology allows for the construction of the chromene ring in a single step from readily available starting materials. The general strategy involves the reaction of a phenol (B47542) derivative, often an N-phenoxyacetamide, with a three-carbon synthon.

Other Established Synthetic Routes for Chromene-3-carboxylates

Beyond the more common direct condensation methods, several other established routes provide access to the chromene-3-carboxylate core and its derivatives. These often involve the use of specific precursors or reaction mediators to construct the heterocyclic system.

Coumarins (2-oxo-2H-chromenes) serve as versatile precursors for the synthesis of various heterocyclic systems. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with nucleophiles like hydrazine (B178648) hydrate (B1144303) can lead to the opening of the pyrone ring, forming products such as salicylaldehyde azine and malonohydrazide. nih.gov While this particular reaction breaks the chromene ring, other transformations use the coumarin (B35378) structure as a starting point.

One such method involves the acylation of a 3,4-dihydrocoumarin. In a specific example, (R/S)-ethyl 4-phenyl-2-oxochroman-3-carboxylate (a dihydrocoumarin) was treated with acetic anhydride (B1165640) and triethylamine in pyridine (B92270). This reaction resulted in O-acylation of the enol form to produce (R/S)-ethyl 2-acetoxy-4-phenyl-4H-chromene-3-carboxylate. mdpi.com This demonstrates a strategy to convert a saturated lactone system into a functionalized 2H-chromene derivative.

Table 1: Synthesis of a 2H-Chromene-3-carboxylate from a Dihydrocoumarin (B191007) Precursor mdpi.com

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| (R/S)-ethyl 4-phenyl-2-oxochroman-3-carboxylate | Acetic anhydride, triethylamine, pyridine | (R/S)-ethyl 2-acetoxy-4-phenyl-4H-chromene-3-carboxylate | 41% |

Alcohols can play a crucial role in the synthesis of chromene carboxylates, acting as both the solvent and a reactant. A notable example is the alcohol-mediated formation of 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives from the reaction of 4-hydroxycoumarins and β-nitroalkenes. acs.orgnih.govacs.org This transformation proceeds through the in-situ formation of a Michael adduct. Subsequently, an alkoxide ion, generated from the alcohol medium, mediates a rearrangement of the intermediate, involving C–O bond cleavage of the coumarin moiety. acs.orgorganic-chemistry.org

The choice of alcohol impacts the reaction's effectiveness. Alcohols with adjacent sp² carbons, such as benzyl (B1604629) alcohol, were found to be more effective than bulkier sp³ alcohols. organic-chemistry.org The reaction is typically performed at elevated temperatures (70–80 °C) in the presence of a base like triethylamine (TEA). acs.org This methodology was also adapted into a one-pot, three-component reaction using 4-hydroxycoumarins, aldehydes, and nitromethane (B149229) in an alcohol medium. acs.org

Table 2: Alcohol-Mediated Synthesis of 4-Oxo-2-aryl-4H-chromene-3-carboxylates acs.org

| Reactants | Alcohol Medium | Base | Temperature |

|---|---|---|---|

| 4-Hydroxycoumarin (B602359), β-nitroalkene | Methanol (B129727), Ethanol, Benzyl alcohol | Triethylamine (TEA) | 70-80 °C |

| 4-Hydroxycoumarin, Aldehyde, Nitromethane | Methanol, Ethanol, Benzyl alcohol | Triethylamine (TEA) | 70 °C |

Advanced and Green Synthesis Strategies

Modern synthetic chemistry increasingly focuses on developing "green" methodologies that are more efficient, produce less waste, and avoid harsh conditions or toxic reagents. nih.gov These strategies are particularly relevant for the synthesis of complex molecules like chromenes.

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the starting materials. nih.govjetir.org This approach is highly efficient and aligns with the principles of green chemistry by reducing reaction steps, energy consumption, and waste. jetir.org

Several MCRs have been developed for the synthesis of functionalized chromenes. For instance, 2-amino-4H-chromenes can be synthesized via a one-pot reaction of a substituted benzaldehyde, a compound with an active methylene group (like malononitrile (B47326) or ethyl cyanoacetate), and a phenol or naphthol derivative. jetir.orgnih.gov To produce a derivative such as ethyl 6-methoxy-2-amino-4H-chromene-3-carboxylate, one could theoretically employ a three-component reaction between an appropriate aldehyde, ethyl cyanoacetate, and 4-methoxyphenol. The synthesis of 4H-chromene-3-carboxylates incorporating a sulfonamide moiety has been achieved through the Michael addition of a carbanion to an α-cyanoacrylate, followed by O-heterocyclization. nih.gov

Eliminating catalysts and solvents from reactions represents a significant step forward in green synthesis. Catalyst- and solvent-free protocols for synthesizing fused 4H-pyran derivatives, which share a structural relationship with chromenes, have been developed by reacting starting materials under neat (solvent-free) conditions. researchgate.net

Specifically for chromenes, a catalyst-free, three-component synthesis of functionalized chromene carbonitriles has been achieved at room temperature using ethanol as a solvent, which is considered a greener alternative to many organic solvents. orientjchem.org Another approach involves the microwave-assisted, catalyst-free synthesis of 2-amino-2H-chromene-3-carboxylates from salicylaldehydes and β-aminoacrylates. researchgate.net This method offers high regioselectivity and excellent functional-group tolerance under mild conditions. researchgate.net A solvent-free method for synthesizing 3-carboxycoumarins, which can be precursors to other chromene derivatives, involves grinding 2-hydroxybenzaldehydes with Meldrum's acid under aqueous moist conditions at room temperature. researchgate.net

Biocatalysis employs enzymes or whole organisms to perform chemical transformations, often with high selectivity and under mild, environmentally benign conditions. While biocatalysts can be sensitive to temperature and pH and may be more costly than traditional chemical catalysts, they offer a green alternative. researchgate.net

In the context of chromene synthesis, a biocatalyzed, one-pot methodology has been reported for producing 4-nitromethyl substituted 2-amino-4H-chromenes in high yields. researchgate.net This approach utilizes the Knoevenagel condensation of aromatic aldehydes with nitromethane, followed by a Michael addition with a naphthol derivative. researchgate.net While the direct biocatalytic synthesis of this compound is not widely documented, these findings indicate the potential for developing enzymatic routes for various chromene derivatives.

Analytical Characterization of Synthesized this compound and Analogs

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and its packing within the crystal lattice.

While the specific crystal structure for this compound is not prominently detailed in the reviewed literature, extensive crystallographic studies have been conducted on its closely related derivatives. These studies serve as a powerful reference for understanding the structural characteristics of the 6-methoxy substituted chromene core.

For instance, the crystal structure of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, an isomer of the target compound, has been resolved. ccspublishing.org.cn It crystallizes in the monoclinic system with the space group C2/c. ccspublishing.org.cn Similarly, the structure of ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate was determined, crystallizing in the monoclinic P21/n space group. researchgate.net In another example, the analysis of 4-methoxyphenyl (B3050149) 2-oxo-2H-chromene-3-carboxylate revealed an orthorhombic crystal system. nih.gov

These analyses often highlight key structural features, such as the planarity of the coumarin ring system and the dihedral angles between the coumarin core and its various substituents. nih.govnih.gov In the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate, a more complex derivative, the fluoro-substituted benzene (B151609) ring is nearly perpendicular to the 4H-benzo[h]chromene ring system. nih.gov The pyran ring in this derivative adopts a flattened boat conformation. nih.gov Such data is critical for understanding structure-activity relationships and intermolecular interactions, like C—H⋯O and C—H⋯π interactions, which can dictate the supramolecular assembly in the solid state. nih.gov

The table below summarizes crystallographic data for several derivatives, illustrating the variations in crystal systems and unit cell parameters.

| Compound | Crystal System | Space Group | Cell Parameters (a, b, c in Å; β in °) | Reference |

|---|---|---|---|---|

| Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | Monoclinic | C2/c | a=25.884, b=6.8365, c=13.816, β=104.876 | ccspublishing.org.cn |

| Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate | Monoclinic | P21/n | a=7.5355, b=17.9307, c=9.9423, β=100.974 | researchgate.net |

| 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate | Orthorhombic | Not specified | a=6.2648, b=10.435, c=20.621, β=90 | nih.gov |

| Ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate | Not specified | Not specified | Not specified | nih.govresearchgate.net |

Chromatographic Methods

Chromatographic techniques are indispensable for the separation, purification, and analysis of reaction mixtures and final products in organic synthesis.

Thin Layer Chromatography (TLC)

TLC is a rapid and convenient method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For coumarin derivatives, TLC on silica (B1680970) gel plates is standard practice. For example, in the synthesis of cyclohexyl 2-oxo-2H-chromene-3-carboxylate, a related derivative, TLC was used to track the reaction, yielding an Rƒ value of 0.5 with a hexane/ethyl acetate (B1210297) (5:1) solvent system. mdpi.com This indicates a compound of moderate polarity, a characteristic often shared by coumarin esters.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful analytical techniques for the separation, identification, and quantification of components in a mixture with high resolution and sensitivity. These methods are routinely used to assess the purity of synthesized coumarins. While specific HPLC or UPLC protocols for this compound are not detailed in the provided context, the general approach involves using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water (often with additives like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient or isocratic elution allows for the separation of the main product from starting materials, byproducts, and other impurities. UPLC, using smaller particle size columns, offers even faster analysis times and greater resolution compared to traditional HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is exceptionally useful for confirming the identity of synthetic products. After separation on the LC column, the analyte is ionized (e.g., via Electrospray Ionization - ESI) and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This provides a precise measurement of the molecular weight of the compound. For instance, the characterization of N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide, a derivative of the coumarin core, showed a mass spectrum with an m/z of 323.2, corresponding to the [M+1] ion. nih.gov Similarly, High-Resolution Mass Spectrometry (HRMS) on N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide provided an exact mass of 324.1224, which was in close agreement with the calculated mass, confirming its elemental composition. mdpi.com

The table below summarizes analytical data obtained from various chromatographic and related techniques for chromene derivatives.

| Technique | Compound/Derivative | Conditions/Findings | Reference |

|---|---|---|---|

| TLC | Cyclohexyl 2-oxo-2H-chromene-3-carboxylate | Rƒ = 0.5 (hexane/ethyl acetate 5:1) | mdpi.com |

| Column Chromatography | Ethyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate | Purified by recrystallization from ethanol. | mdpi.com |

| LC-MS | N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | MS m/z: 323.2 (M⁺+1) | nih.gov |

| HRMS (ESI) | N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | m/z found 324.1224 [M+H]⁺ | mdpi.com |

Chemical Transformations and Derivatization Strategies of Ethyl 6 Methoxy 2h Chromene 3 Carboxylate

Modifications of the Chromene Ring System

Electrophilic Aromatic Substitution

The benzene (B151609) ring of the chromene system is activated towards electrophilic aromatic substitution (SEAr) by the presence of the electron-donating methoxy (B1213986) group at the C-6 position and the ring oxygen. libretexts.orgmasterorganicchemistry.com These groups increase the electron density of the aromatic ring, making it more nucleophilic and accelerating the rate of reaction with electrophiles. libretexts.org The directing effect of the C-6 methoxy group favors substitution at the C-5 and C-7 positions (ortho and para to the methoxy group, respectively). Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, studies on related methoxy-substituted chromenes have demonstrated successful nitration of the aromatic ring, highlighting its reactivity. researchgate.net

Table 1: Examples of Electrophilic Substitution on Related Chromene Scaffolds This table presents reactions on similar structures to illustrate the reactivity of the 6-methoxychromene core.

| Reaction | Reagents | Position of Substitution | Product Type | Reference |

| Nitration | Nitrates in acidic media | Aromatic Ring (e.g., C-6) | Nitro-chromene | researchgate.net |

| Nitration | 68% Nitric Acid in Ethanol (B145695) | Pyran and Aromatic Rings | Dinitro-chromene | researchgate.net |

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution on the electron-rich benzene ring is generally unfavorable. However, the chromene scaffold can undergo nucleophilic attack at other positions. Strong nucleophiles, such as amines or hydrazine (B178648), can react with the ester group or induce ring-opening of the pyran ring under certain conditions. researchgate.netacgpubs.org The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate (B1144303), for example, can lead to cleavage of the pyran ring, forming salicylaldehyde (B1680747) azine, alongside the expected hydrazide product. nih.gov

Oxidation

The 2H-chromene ring system is susceptible to oxidation. The point of oxidation can vary depending on the reagents and reaction conditions. The dihydropyran ring can be oxidized to the corresponding lactone, converting the 2H-chromene into a coumarin (B35378) (2-oxo-2H-chromene). Furthermore, the entire scaffold can be oxidized under stronger conditions to form quinone derivatives.

Reduction

The C3=C4 double bond within the dihydropyran ring of ethyl 6-methoxy-2H-chromene-3-carboxylate is a prime target for reduction. Catalytic hydrogenation or chemical reducing agents like sodium borohydride (B1222165) can be employed for this transformation. The reduction of the double bond in related coumarin-3-carboxylates using sodium borohydride to yield the corresponding dihydrocoumarin (B191007) (chromane) derivatives has been reported, indicating a similar reactivity for the 2H-chromene system. acgpubs.org This reaction converts the planar, rigid chromene ring into a more flexible, saturated chromane (B1220400) structure.

Table 2: Oxidation and Reduction of the Chromene Scaffold This table outlines general oxidative and reductive transformations applicable to the chromene core.

| Transformation | Reagents | Moiety Targeted | Product Type | Reference |

| Reduction | Sodium Borohydride (NaBH₄) | C3=C4 Double Bond | Dihydrocoumarin (Chromane) | acgpubs.org |

| Oxidation | Varies | Dihydropyran Ring | Coumarin (2-oxo-2H-chromene) | N/A |

Functional Group Transformations of the Ester Moiety

The ethyl carboxylate group at the C-3 position is a key handle for functionalization, allowing for the introduction of a wide variety of substituents through well-established ester chemistry.

The ethyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for example, by stirring with an aqueous solution of a base like sodium hydroxide (B78521) in an alcohol solvent such as methanol (B129727) at room temperature. nih.gov Subsequent acidification of the reaction mixture precipitates the 6-methoxy-2H-chromene-3-carboxylic acid. This carboxylic acid derivative is a crucial intermediate for further modifications, particularly for the synthesis of amides with diverse structures.

Table 3: Conditions for Ester Hydrolysis Based on a procedure for the analogous ethyl 2-oxo-2H-chromene-3-carboxylate.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Sodium Hydroxide (NaOH) | Methanol/Water | Room Temperature, 2h | 2-oxo-2H-chromene-3-carboxylic acid | 74% | nih.gov |

Amide Formation via Condensation Reactions

The synthesis of amides from this compound is a common and important derivatization strategy. This can be achieved through two primary pathways. The first involves the direct reaction of the ester with a primary or secondary amine, a process known as aminolysis. This reaction is often facilitated by heating the reactants in a suitable solvent like ethanol. mdpi.com For example, reacting ethyl 2-oxo-2H-chromene-3-carboxylate with an amine in refluxing ethanol yields the corresponding N-substituted-2-oxo-2H-chromene-3-carboxamide. mdpi.com

Alternatively, a two-step process can be employed. The ester is first hydrolyzed to the carboxylic acid, as described previously. The resulting carboxylic acid is then coupled with an amine using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method is highly versatile and allows for the formation of amides from a wide range of amines under mild conditions.

Table 4: Representative Conditions for Amide Formation Examples based on the reactivity of the related chromene-3-carboxylate scaffold.

| Method | Starting Material | Reagents | Solvent | Conditions | Product Type | Reference |

| Direct Aminolysis | Ethyl 2-oxo-2H-chromene-3-carboxylate | 2-(4-Methoxyphenyl)ethan-1-amine | Ethanol | Reflux, 6h | N-substituted carboxamide | mdpi.com |

| Coupling Reaction | 2-oxo-2H-chromene-3-carboxylic acid | Amine, EDC.HCl, HOBt, DIPEA | DMF | Room Temperature | N-substituted carboxamide | nih.gov |

Hybrid Molecule Design and Scaffold Diversification

The this compound scaffold is a privileged platform in medicinal chemistry for the design of hybrid molecules and the diversification of chemical libraries. researchgate.net The term "hybrid molecule" refers to a chemical entity that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach aims to create novel therapeutics with potentially improved affinity, selectivity, or a dual mode of action.

The functional handles on the chromene scaffold are exploited for this purpose. The ester group, as discussed, can be converted into a diverse array of amides and hydrazides. nih.govmdpi.com These, in turn, can be further elaborated. For instance, 2-oxo-2H-chromene-3-carbohydrazides can be reacted with various aldehydes to produce N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides, significantly expanding the structural diversity. nih.gov

Moreover, the chromene ring system itself can be incorporated into larger, more complex heterocyclic systems. Synthetic strategies have been developed to construct fused ring systems, such as chromenopyridines, starting from chromene precursors. researchgate.net This scaffold-hopping approach allows for the exploration of novel chemical space. By strategically combining the chromene core with other biologically relevant moieties, such as sulfonamides or various heterocyclic rings, researchers can design and synthesize new classes of compounds with potential applications in drug discovery. researchgate.net

Table 5: Examples of Scaffold Diversification from Chromene-3-Carboxylate Derivatives

| Initial Scaffold | Transformation | Added Moiety/Feature | Resulting Hybrid Scaffold | Reference |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazinolysis, then condensation | Aromatic Aldehydes | N'-Arylidene-2-oxo-2H-chromene-3-carbohydrazide | nih.gov |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Aminolysis | Substituted Phenethylamine | N-(phenethyl)-2-oxo-2H-chromene-3-carboxamide | mdpi.com |

| 4H-chromene-3-carboxylate | Multi-step synthesis | Sulfonamide | Sulfonamide-chromene hybrid | researchgate.net |

| Chromene-3-carbaldehyde | Condensation | Chroman-2,4-dione | Pentacyclic chromenopyridine | N/A |

Fusion with Other Heterocyclic Systems (e.g., Pyridine (B92270), Imidazo[1,2-a]pyridine (B132010), Triazole)

The fusion of the chromene nucleus with other heterocyclic rings, such as pyridine, imidazo[1,2-a]pyridine, and triazole, leads to the creation of novel polycyclic systems. These strategies often involve multi-component reactions where the chromene ring might be formed in situ or a pre-existing chromene derivative is cyclized with appropriate reagents.

Pyridine Fusion: The synthesis of chromeno-fused pyridines, such as chromeno[4,3-b]pyridines and chromeno[3,4-c]pyridines, can be achieved through modified Hantzsch pyridine synthesis or other multi-component strategies. a2bchem.com One approach involves the one-pot reaction of 2-hydroxyaryl aldehydes (precursors to the 6-methoxy-chromene system), ethyl acetoacetate (B1235776), and an ammonium (B1175870) salt in a suitable solvent system. a2bchem.com The reaction conditions, such as temperature and solvent, can influence the regioselectivity, leading to either the [3,4-c]dihydropyridine or the [4,3-b]pyridine isomer. a2bchem.com The dihydropyridine (B1217469) intermediates can subsequently be oxidized to the corresponding aromatic pyridine derivatives. a2bchem.com Another efficient method involves the cyclocondensation of chroman-4-ones with 3-oxo-2-arylhydrazonopropanals in the presence of ammonium acetate (B1210297) at high pressure to yield chromeno[4,3-b]pyridine derivatives. researchgate.netnih.gov

Imidazo[1,2-a]pyridine Fusion: The imidazo[1,2-a]pyridine moiety, a well-known scaffold in medicinal chemistry, can be fused to the chromene core to generate complex tetracyclic systems. chemscene.com One synthetic route involves a chemo- and regioselective post-functionalization of Groebke-Blackburn-Bienaymé (GBB) reaction products derived from 2-(propargyloxy)benzaldehydes. chemscene.com This leads to the formation of spiro[chromene-imidazo[1,2,a]pyridine]-3'-imines through a 6-exo-dig cyclization reaction. chemscene.com While not a direct fusion, this demonstrates a sophisticated method to link the two heterocyclic systems. Direct fusion to form 6H-chromeno[4',3':4,5]imidazo[1,2-a]pyridines has also been reported, highlighting the synthetic accessibility of these combined scaffolds. nih.gov

Triazole Incorporation: The 1,2,3-triazole ring, a bioisostere of the amide bond, can be incorporated into the chromene structure, often via click chemistry. mdpi.com A common strategy involves the conversion of a hydroxyl group on the chromene scaffold to a propargyl ether. This terminal alkyne can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various aryl or alkyl azides. acgpubs.org For instance, starting from ethyl 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate, propargylation followed by reaction with azides yields a series of 2-(1,2,3-triazolylmethoxy)-2H-chromene derivatives. acgpubs.org This modular approach allows for the synthesis of a diverse library of triazole-functionalized chromenes.

Table 1: Synthesis of Fused Heterocyclic Systems

| Fused System | Synthetic Strategy | Key Reagents/Conditions | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Pyridine | Modified Hantzsch Synthesis | 2-Hydroxyaryl aldehyde, ethyl acetoacetate, ammonium acetate, acetic acid/ethanol | Chromeno[3,4-c]dihydropyridine / Chromeno[4,3-b]pyridine | a2bchem.com |

| Pyridine | Cyclocondensation | Chroman-4-one, arylhydrazonals, NH4OAc, high pressure (Q-tube) | Chromeno[4,3-b]pyridine | researchgate.netnih.gov |

| Imidazo[1,2-a]pyridine | Post-GBB Cyclization | 2-(Propargyloxy)benzaldehydes, isocyanides, 2-aminopyridines | Spiro[chromene-imidazo[1,2,a]pyridine]-3'-imine | chemscene.com |

| Triazole | Click Chemistry (CuAAC) | Propargylated 2H-chromene, aryl/alkyl azides, copper catalyst | 2-(1,2,3-Triazolylmethoxy)-2H-chromene | acgpubs.org |

Incorporation of Sulfonamide and Piperazine (B1678402) Moieties

The introduction of sulfonamide and piperazine groups is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility and to introduce new hydrogen bonding interactions. These moieties are typically appended to the chromene core via an amide linkage at the C-3 position.

Sulfonamide Moiety Incorporation: The synthesis of chromene-sulfonamide hybrids generally begins with the conversion of the ethyl 2-oxo-2H-chromene-3-carboxylate to its corresponding carboxylic acid, typically via hydrolysis. The resulting chromene-3-carboxylic acid is then coupled with a desired sulfonamide-containing amine (e.g., sulfanilamide (B372717) or its derivatives). mdpi.comnih.gov Standard peptide coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) or the use of highly reactive acyl transfer intermediates can facilitate this amide bond formation. acgpubs.orgnih.gov For instance, (4-sulfamoylphenyl)-4H-chromene-2-carboxamides have been synthesized from 4-oxo-4H-chromene-2-carboxylic acids and 4-aminobenzenesulfonamide. mdpi.comnih.gov Another approach involves reacting various hydroxycoumarins with N-(4-(chloroacetyl)phenyl)sulfonamide derivatives in the presence of a base like potassium carbonate to form an ether linkage. nih.govbrieflands.comresearchgate.net

Piperazine Moiety Incorporation: Similar to sulfonamides, piperazine derivatives are commonly introduced by forming an amide bond with the chromene-3-carboxylic acid. acgpubs.org The reaction of chromone-2-carboxylic acid with various substituted piperazines in the presence of coupling agents like EDC.HCl and 4-(Dimethylamino)pyridine (DMAP) yields the desired chromone-2-piperazine-carboxamides. acgpubs.org This method allows for the introduction of a wide variety of substituents on the distal nitrogen of the piperazine ring. An alternative strategy involves building the chromene ring onto a pre-existing piperazine-linked scaffold. For example, a bis(2-hydroxybenzaldehyde) connected by a piperazine linker can undergo cyclocondensation with active methylene (B1212753) compounds like ethyl acetoacetate or malononitrile (B47326) to form bis(chromene) derivatives incorporating the piperazine moiety. cu.edu.eg The direct product, ethyl 4-(6-methoxy-2-oxo-2H-chromen-3-yl)piperazine-1-carboxylate, has been cataloged, indicating its synthetic accessibility. a2bchem.com

Table 2: Incorporation of Sulfonamide and Piperazine Moieties

| Incorporated Moiety | Synthetic Strategy | Key Starting Materials | Reagents/Conditions | Resulting Product Type | Reference |

|---|---|---|---|---|---|

| Sulfonamide | Amide Coupling | Chromene-3-carboxylic acid, 4-aminobenzenesulfonamide | Peptide coupling agents (e.g., EDC.HCl, TCFH-NMI) | Chromene-3-(sulfamoylphenyl)carboxamide | mdpi.comnih.gov |

| Sulfonamide | Ether Linkage Formation | Hydroxycoumarin, N-(4-(chloroacetyl)phenyl)sulfonamide | K₂CO₃, KI, DMF | (oxo-2H-chromen-oxy)-N-(sulfamoylphenyl)acetamide | nih.govbrieflands.com |

| Piperazine | Amide Coupling | Chromone-2-carboxylic acid, substituted piperazine | EDC.HCl, DMAP, DCM | (4-Oxo-4H-chromen-2-yl)(piperazin-1-yl)methanone | acgpubs.org |

| Piperazine | Cyclocondensation | Piperazine-linked bis(2-hydroxybenzaldehyde), ethyl acetoacetate | Diethyl amine (catalyst), Dioxane | Bis(2-oxo-2H-chromene) with piperazine linker | cu.edu.eg |

Pharmacological and Biological Profile of Ethyl 6 Methoxy 2h Chromene 3 Carboxylate and Its Derivatives

Anticancer and Cytotoxic Activities

Chromene derivatives are recognized for their potent cytotoxic effects against a wide array of human cancer cell lines, operating through various mechanisms of action. orientjchem.org Research has consistently demonstrated the potential of both natural and synthetic chromenes as anticancer agents, with some compounds advancing to clinical trials. nih.govresearchgate.net

Derivatives of ethyl 6-methoxy-2H-chromene-3-carboxylate have been shown to effectively inhibit the proliferation of cancer cells. The antiproliferative activity is a key attribute of this compound class, with numerous studies synthesizing novel derivatives to enhance this effect. For instance, two newly synthesized chromene derivatives, C1 and C2, were found to significantly and specifically inhibit the viability of triple-negative breast cancer (TNBC) cells, while having no effect on luminal A breast cancer cell types. nih.gov Similarly, newly synthesized 1H-benzo[f]chromene derivatives were evaluated for their anti-proliferative activity against three cancer cell lines: MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver). nih.gov The development of these agents often involves creating a focused family of compounds; for example, a series of naturally-inspired chromenone dimers were synthesized and found to have moderate cytotoxicity toward L5178Y (mouse lymphoma) and HL60 (human leukemia) cells. nih.gov The evaluation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives also identified twelve compounds with interesting antiproliferative potential, with IC₅₀ values ranging from 23.2 to 95.9 µM. mdpi.com

A primary mechanism through which chromene derivatives exert their anticancer effects is the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle. Studies on benzo[h]chromene derivatives demonstrated that they suppressed cancer cell growth in the HL-60 human leukemia cell line by inducing apoptosis and causing cell cycle arrest. tandfonline.com This was confirmed through the analysis of apoptotic pathways, where the compounds decreased the expression of the anti-apoptotic protein Bcl-2 and increased the expression of caspases 3 and 8. nih.gov

Further investigations revealed that these compounds can trigger apoptosis by generating reactive oxygen species (ROS). researchgate.net For example, a study on halogenated benzofuran (B130515) derivatives, which share structural similarities, showed that they exhibited pro-oxidative and proapoptotic properties. mdpi.com Specifically, one derivative induced G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. mdpi.com Another chalcone (B49325) derivative, DMC, was shown to increase DNA damage in cancer cells and arrest the cell cycle in the G₀/G₁ phase. nih.gov Similarly, a methoxy-substituted phenol (B47542) derivative was found to block non-small cell lung cancer cells at the G2/M phase and induce apoptosis through the mitochondrial pathway. nih.gov The effect is not limited to a single pathway; some chromene derivatives have been found to trigger apoptosis in A-549 and MDA-MB-231 cells, arresting the cell population at the G2/M phase. researchgate.net

The cytotoxic activity of this compound derivatives has been documented across a broad spectrum of human cancer cell lines. Numerous synthesized chromene derivatives have shown promising anticancer activity, in some cases exceeding that of reference drugs like doxorubicin. nih.govresearchgate.net For example, novel chromene derivatives have been successfully screened against liver cancer (HepG-2), colon cancer (HT-29), and breast adenocarcinoma (MCF-7) cell lines. nih.govresearchgate.net

A study on new 4H-chromene-3-carboxylate derivatives incorporating a sulfonamide moiety reported remarkable antitumor activity against HepG-2, MCF-7, and HCT-116 cell lines, outperforming the reference drug Cisplatin. mdpi.com The structure-activity relationship (SAR) analysis revealed that the potency against these cell lines was dependent on the type of substitution on the phenyl group of the 4H-chromene core. mdpi.com Other research efforts have focused on synthesizing conjugates, such as heterocycle-based carboxymethyl cellulose (B213188), which have demonstrated high selectivity and anticancer effects against HCT-116, MCF-7, PC3, and A549 cancer cell lines. nih.gov

The table below summarizes the inhibitory concentrations (IC₅₀) of various chromene derivatives against several human cancer cell lines, illustrating their broad-spectrum efficacy.

| Compound Type | MCF-7 (Breast) | HCT-116 (Colon) | HepG-2 (Liver) | A549 (Lung) | PC-3 (Prostate) | Source |

|---|---|---|---|---|---|---|

| 1H-benzo[f]chromene derivatives | Activity Tested | Activity Tested | Activity Tested | Not Specified | Not Specified | nih.gov |

| 4H-chromene-3-carboxylate derivatives (7f, 7g) | IC₅₀: 1.72-103.62 µM (general series) | IC₅₀: 1.63-51.89 µM (general series) | IC₅₀: 1.63-51.89 µM (general series) | Not Specified | Not Specified | mdpi.com |

| Chromene derivative 6 | Higher than standard drug | Not Specified | Not Specified | Not Specified | Not Specified | nih.govresearchgate.net |

| Chromene derivative 5 | Not Specified | Not Specified | Higher than doxorubicin | Not Specified | Not Specified | nih.govresearchgate.net |

| Benzofuran carboxylate derivative (8) | Not Specified | Activity Tested | Significant Activity | Significant Activity | Activity Tested | mdpi.com |

| Carboxymethyl cellulose conjugates (4b, 7c) | Activity Tested | Activity Tested | Not Specified | Activity Tested | Activity Tested | nih.gov |

Note: The table presents a summary of findings. "Activity Tested" indicates that the compound was screened against the cell line, with specific IC₅₀ values detailed in the source. "Not Specified" indicates the cell line was not mentioned in the abstract of the cited source.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Certain 4H-chromene-based compounds have demonstrated a unique ability to selectively target and kill multi-drug resistant cancer cells. nih.gov For instance, compounds like CXL017, CXL035, and CXL055 have shown potent anticancer potential specifically against drug-resistant cancers. nih.gov The mechanism for this activity involves the inhibition of sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), a target previously considered "undruggable" for cancer therapy. nih.gov Research has shown that chronic exposure to a 4H-chromene compound led to the re-sensitization of the multi-drug resistant human leukemia cell line HL60/MX2 to standard therapies, highlighting the potential of these derivatives to overcome MDR. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, this compound and its derivatives are recognized for their significant antimicrobial effects. The broad biological activity of the chromene nucleus extends to efficacy against various bacterial pathogens. nih.govresearchgate.net

Chromene derivatives have demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The mechanism of action is thought to involve the disruption of the bacterial cell membrane or the inhibition of essential metabolic pathways.

Numerous studies have focused on synthesizing and evaluating new chromene derivatives for enhanced antibacterial potency. For example, a series of novel 4H-chromene analogues were synthesized and tested against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), with some compounds showing encouraging activity. tandfonline.com Another study involving 2-Amino-3-cyano-4H-chromene derivatives reported good to excellent antibacterial results against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative). nanobioletters.com The antibacterial activity of metal complexes with ethyl 2-oxo-2H-chromene-3-carboxylate has also been investigated, showing that complexation can enhance efficacy against pathogenic organisms isolated from wound infections. iiste.org

The table below provides an overview of the antibacterial efficacy of various chromene derivatives against common bacterial strains.

| Compound/Derivative Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings | Source |

|---|---|---|---|---|

| Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate | Activity Reported | Activity Reported | Possesses general antibacterial properties. | |

| 2-Amino-3-cyano-4H-chromene derivatives (4n, 4p) | S. aureus | E. coli | Compounds 4n and 4p showed good antibacterial results. | nanobioletters.com |

| 4-hydroxy-chromene-2-one derivatives | S. aureus | E. coli | Some derivatives showed high potential antimicrobial activity. | mdpi.com |

| Pyrimidinyl chromenone derivatives (9, 10, 14) | S. aureus | E. coli, P. aeruginosa | Compound 9 was most effective against E. coli and P. aeruginosa; 10 & 14 were strong against S. aureus. | ekb.eg |

| 4H-chromene derivatives (5, 7) | B. subtilis | E. coli | Compounds 5 and 7 showed encouraging antibacterial activity. | tandfonline.com |

| Coumarin (B35378) derivatives (4, 5, 6, 7) | B. subtilis, S. aureus | P. aeruginosa, E. coli | Compounds showed varying high activity against different strains; MIC values from 10-16 mL⁻¹. | scielo.org.za |

Antifungal Efficacy

Coumarin derivatives are recognized as a class of compounds possessing a wide spectrum of biological activities, including antifungal properties. sysrevpharm.org Research into synthetic derivatives of the coumarin scaffold has demonstrated their potential as antifungal agents.

In a study investigating ethyl 2-oxo-2H-chromene-3-carboxylate derivatives, their potential antifungal activities were evaluated against several common fungi. researchgate.net The findings indicated that these compounds exhibit notable antifungal activity against the tested strains. researchgate.net Specifically, one of the tested derivatives demonstrated significant inhibition against the plant pathogenic fungus Fusarium oxysporum. researchgate.net

Table 1: Antifungal Activity of an Ethyl 2-oxo-2H-chromene-3-carboxylate Derivative

| Fungal Strain | Derivative | Concentration | Inhibition Rate (%) |

|---|---|---|---|

| Fusarium oxysporum | Compound 3b* | 500 ppm | 60.29 researchgate.net |

Note: Compound 3b is a derivative of ethyl 2-oxo-2H-chromene-3-carboxylate.

Antiviral Properties (including Anti-HIV)

The 2H-chromene structure is a key pharmacophore found in many molecules with antiviral capabilities. researchgate.net Consequently, numerous coumarin compounds have been assessed for their ability to inhibit viral replication, with some showing excellent potency against different stages in the HIV replication cycle. nih.gov The mechanisms of action are varied, with studies pointing towards the inhibition of critical retroviral enzymes such as reverse transcriptase, protease, and integrase. researchgate.net

The structural features of coumarin derivatives play a crucial role in their antiviral efficacy. Analysis of structure-activity relationships suggests that modifications to the coumarin ring system, including the presence and position of substituents like a methoxy (B1213986) group, can significantly alter the anti-HIV effectiveness when compared to other derivatives. nih.gov For instance, natural furanocoumarins such as imperatorin (B1671801) have emerged as promising anti-HIV agents. nih.gov Another coumarin derivative, aesculetin, has also been reported to inhibit HIV replication in lymphocyte cells. nih.gov

Table 2: Reported Anti-HIV Targets of Coumarin Derivatives

| Target | Class/Function | Reference |

|---|---|---|

| Reverse Transcriptase | Viral Enzyme | researchgate.net |

| Protease | Viral Enzyme | researchgate.net |

| Integrase | Viral Enzyme | nih.govresearchgate.net |

| Tat (Trans-Activator of Transcription) | Viral Regulatory Protein | nih.gov |

| NF-κB | Host Transcription Factor | nih.gov |

Anti-inflammatory and Antioxidant Properties

Anti-inflammatory Effects

Coumarins are a well-regarded class of natural and synthetic compounds known for their anti-inflammatory properties. sysrevpharm.orgnih.govmdpi.com Structure-activity relationship studies have shown that the presence of a substituent group at the 3-position of the coumarin nucleus often imparts anti-inflammatory activity. nih.gov

The anti-inflammatory mechanisms of coumarin derivatives involve the modulation of key signaling pathways. Research using RAW 264.7 macrophage cell lines has demonstrated that certain coumarin derivatives can significantly inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Furthermore, these compounds have been shown to reduce the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), which are induced by lipopolysaccharides (LPS). In some cases, the inhibitory effects of synthesized coumarin derivatives on these inflammatory mediators surpassed that of the reference drug, diclofenac.

Table 3: Anti-inflammatory Activity of Coumarin Derivatives in LPS-Stimulated RAW 264.7 Cells

| Compound | IC50 (µM) | Effect on COX-2 | Effect on IL-1β | Effect on IL-6 |

|---|---|---|---|---|

| Coumarin Derivative C2 | 25.09 | Significant decrease | Significant reduction | Potent inhibition |

| Coumarin Derivative C3 | 12.2 | Significant decrease | Significant reduction | Potent inhibition |

| Diclofenac (Reference) | 30.42 | Decrease | - | - |

Antioxidant Mechanisms (e.g., Free Radical Scavenging)

The antioxidant capacity of coumarins is a fundamental aspect of their biological profile and is thought to be related to their ability to mitigate the risk of various diseases. sysrevpharm.orgmdpi.comdergipark.org.tr This antioxidant potential stems from their molecular structure, with the presence of substituents such as hydroxyl or methoxy groups influencing their efficacy. dergipark.org.trnih.gov

The primary antioxidant mechanism for many coumarin derivatives is their ability to act as free radical scavengers. sysrevpharm.orgscholaris.ca Studies have demonstrated their effectiveness in neutralizing reactive oxygen species. For example, a study on 4-hydroxycoumarins found that a derivative with a methoxy group at the 6-position, namely 4-hydroxy-6-methoxy-2H-chromen-2-one, exhibited powerful scavenging activity against the DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical. scholaris.ca Its potency was found to be superior to that of the standard antioxidants butylated hydroxytoluene (BHT) and ascorbic acid. scholaris.ca Beyond radical scavenging, other proposed mechanisms for the antioxidant effects of coumarins include the chelation of metal ions. dergipark.org.tr

Table 4: DPPH Radical Scavenging Activity of a Methoxy-Coumarin Derivative

| Compound | IC50 (mM) |

|---|---|

| 4-hydroxy-6-methoxy-2H-chromen-2-one | 0.05 scholaris.ca |

| Ascorbic Acid (Standard) | 0.06 scholaris.ca |

| Butylated Hydroxytoluene (BHT) (Standard) | 0.58 scholaris.ca |

Enzyme Inhibition Profile

Phospholipase A2 Inhibition

Research into the specific molecular targets of coumarin derivatives has identified interactions with key enzymes. Notably, ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has been reported to function as an inhibitor of phospholipase A2 (PLA2). nih.gov The enzyme PLA2 is of significant interest in pharmacology as it plays a crucial role in inflammatory processes through the liberation of arachidonic acid from cell membranes, which is a precursor to prostaglandins (B1171923) and leukotrienes. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurological and psychiatric disorders like depression and Parkinson's disease. mdpi.comresearchgate.net Derivatives of the 2H-chromene core have been extensively studied as MAO inhibitors. mdpi.comnih.gov

A series of 2H-chromene-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B isoforms. chemrxiv.org Among these, compound 4d (a 2H-chromene-3-carboxamide derivative) emerged as a particularly potent and selective inhibitor of MAO-B, with an IC₅₀ value of 0.93 µM. chemrxiv.org This represented a significant increase in activity compared to the reference drug iproniazid (B1672159) (IC₅₀ = 7.80 µM) and demonstrated a 64.5-fold selectivity for MAO-B over MAO-A. chemrxiv.org Molecular docking studies suggested that this inhibitory action is facilitated by hydrogen bonding with the conserved residue CYS 172 and a pi-pi stacking interaction with residue ILE 199 within the active site of the hMAO-B enzyme. chemrxiv.org

Further studies on 3-carboxamido-7-substituted coumarins have highlighted the importance of this scaffold for selective MAO-B inhibition. researchgate.netresearchgate.net For instance, the compound N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide showed exceptional selectivity for human MAO-B with an IC₅₀ value of 0.0014 µM. researchgate.net The nature of the substituent at various positions on the coumarin ring plays a crucial role in the inhibitory activity and selectivity. researchgate.net For example, a phenyl group at the C-3 position tends to enhance MAO-B inhibition. researchgate.net Additionally, 6-[(3-bromobenzyl)oxy]chromones with acidic and aldehydic groups at the C-3 position act as potent, reversible MAO-B inhibitors with IC₅₀ values as low as 2.8 nM and 3.7 nM, respectively.

Table 1: MAO-B Inhibitory Activity of Selected Chromene Derivatives

| Compound | Description | MAO-B IC₅₀ (µM) | Selectivity (vs. MAO-A) | Reference |

|---|---|---|---|---|

| Compound 4d | 2H-chromene-3-carboxamide derivative | 0.93 | 64.5-fold | chemrxiv.org |

| Iproniazid (Reference) | Non-selective MAO inhibitor | 7.80 | 1-fold | chemrxiv.org |

| N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide | 3-Carboxamido-7-substituted coumarin | 0.0014 | High | researchgate.net |

| 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | C3-acid substituted chromone (B188151) | 0.0028 | Potent | |

| 6-[(3-bromobenzyl)oxy]chromone-3-carbaldehyde | C3-aldehyde substituted chromone | 0.0037 | Potent |

Topoisomerase I and II Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA, making them important targets for anticancer drugs. Several chromene derivatives have shown significant inhibitory activity against both topoisomerase I (Top I) and topoisomerase II (Top II).

A series of chromone derivatives were designed as potential Top I inhibitors, with some compounds showing greater inhibitory activity than known inhibitors like camptothecin. For example, chromone 11b was identified as a potent inhibitor with an IC₅₀ of 1.46 µM, while chromone 11c also showed strong inhibition (IC₅₀ = 6.16 µM) and exhibited cytotoxic activity against oral cavity (KB) and small cell lung cancer (NCI-H187) cell lines.

Furthermore, tacrine-coumarin hybrids have been investigated as topoisomerase inhibitors. Studies on these hybrids revealed that all tested compounds completely inhibited human topoisomerase I (hTOPI) activity at a concentration of 60 µM. However, they did not show significant inhibition of topoisomerase IIα. In contrast, certain benzo[f]chromene derivatives with 8/9-bromo substituents have been found to inhibit both topoisomerase I and II, leading to apoptosis and cell cycle arrest in human cancer cells. Amsacrine, a topoisomerase II inhibitor containing a chromene-related acridine (B1665455) structure, is approved for treating certain leukemias. Additionally, a chromenone analog, 5-Hydroxy-2-phenyl-7-(thiiran-2-ylmethoxy)-4H-chromen-4-one , was identified as a DNA non-intercalative topoisomerase II catalytic inhibitor that targets the ATP-binding domain with preference for the alpha isoform.

Table 2: Topoisomerase Inhibitory Activity of Selected Chromene Derivatives

| Compound | Target Enzyme | IC₅₀ or Inhibitory Concentration | Reference |

|---|---|---|---|

| Chromone 11b | Topoisomerase I | 1.46 µM | |

| Chromone 11c | Topoisomerase I | 6.16 µM | |

| Tacrine-coumarin hybrids (1a-2c) | Topoisomerase I | Complete inhibition at 60 µM | |

| 8/9-bromo-1H-benzo[f]chromenes | Topoisomerase I & II | Effective inhibitors |

Cytochrome P450 Enzymes (e.g., CYP51) Inhibition

Cytochrome P450 enzymes are a large family of proteins involved in the metabolism of a wide variety of compounds. CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals, making it a primary target for antifungal drugs.

The inhibitory potential of chromene derivatives against CYP51 has been explored, particularly in the context of developing new antifungal agents. Molecular docking studies on novel chromenol derivatives predicted that inhibition of Candida albicans CYP51 is a likely mechanism for their antifungal activity. The probability of these compounds acting as lanosterol (B1674476) 14-alpha demethylase inhibitors was predicted to be significant. Azole antifungals function by inhibiting CYP51, which disrupts the fungal cell membrane integrity by depleting ergosterol. The potential for chromene-based compounds to act similarly highlights a promising avenue for new antifungal drug discovery.

Eukaryotic Elongation Factor 2 Kinase (eEF2K) Inhibition

Eukaryotic elongation factor 2 kinase (eEF2K) is an atypical kinase that is highly expressed in several cancers and is linked to poor clinical outcomes. nih.gov This makes eEF2K an emerging molecular target for cancer therapy. nih.gov

Research into novel eEF2K inhibitors has identified the coumarin scaffold as a promising starting point. nih.gov Specifically, a series of 2H-chromen-3-carboxamide derivatives were designed, synthesized, and tested for their ability to inhibit eEF2K. nih.gov Several of these compounds, which feature an amide substitution at the C-3 position of the coumarin ring, demonstrated highly effective eEF2K inhibition at submicromolar concentrations in breast cancer cells. nih.gov For example, compounds 1, 3, 4, 6, 7, and 11 from one study showed significant inhibition of eEF2K activity at concentrations between 0.1 and 1 µM in MDA-MB-231 cells. The inhibition was confirmed by observing a reduction in the phosphorylation of eEF2, the only known substrate of the kinase. Structure-activity relationship studies indicated that a hydroxy substitution at the 6-position of the coumarin scaffold can interact favorably with the enzyme.

Inhibition of Other Enzyme Classes (e.g., Kinases, Proteases, Acetylcholinesterase, Aldose Reductase)

Derivatives of the 2H-chromene core have demonstrated inhibitory activity against a diverse range of other important enzyme classes.

Kinases: Chromene derivatives have been identified as inhibitors of several protein kinases implicated in cancer. A series of 4-aryl-4H-chromene-3-carbonitrile derivatives were evaluated for Src kinase inhibition. Compound 4c (a 2-chlorophenyl substituted chromene) was a relatively selective Src kinase inhibitor with an IC₅₀ of 11.1 µM. Other derivatives in this series also showed inhibitory effects in the low micromolar range. Additionally, certain spiro-benzo-chromene derivatives have shown dual inhibitory activity against EGFR and B-RAF kinases, with IC₅₀ values comparable to the drug erlotinib. nih.gov

Proteases: In the context of antiviral research, chromene derivatives have been investigated as inhibitors of viral proteases. nih.gov Specifically, phytochemicals containing a chromene nucleus have been analyzed for their potential to inhibit the Dengue virus NS2B-NS3 protease, which is essential for viral replication. nih.gov

Acetylcholinesterase (AChE): AChE inhibitors are a primary therapeutic approach for Alzheimer's disease. Numerous chromene and coumarin derivatives have been developed as AChE inhibitors. A series of 2-oxo-chromene-7-oxymethylene acetohydrazide derivatives were evaluated, with compound 4c showing promising AChE inhibition (IC₅₀ = 0.802 µM). Phenylcarbamate derivatives of 7-hydroxy-4-methylcoumarin also demonstrated potent AChE inhibitory activity, with compound 4d having an IC₅₀ of 13.5 nM. Furthermore, novel pyrano[3,2-c]chromenes have been synthesized, with compounds 4n and 4p displaying IC₅₀ values of 21.3 µM and 19.2 µM, respectively.

Aldose Reductase (AR): Aldose reductase (ALR2) is the first enzyme in the polyol pathway, and its inhibition is a key strategy for preventing long-term diabetic complications. A novel series of amino acid conjugates of chromene-3-imidazoles were designed and showed potent in vitro ALR2 inhibitory activity, with IC₅₀ values ranging from 0.031 µM to 4.29 µM. The most active compound, 15e , also exhibited a high selectivity index against the related enzyme aldehyde reductase (ALR1).

Table 3: Inhibitory Activity of Chromene Derivatives Against Various Enzymes

| Enzyme Class | Derivative Type | Key Compound(s) | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Src Kinase | 4-Aryl-4H-chromene-3-carbonitrile | Compound 4c | 11.1 µM | |

| Acetylcholinesterase (AChE) | 2-Oxo-chromene-7-oxymethylene acetohydrazide | Compound 4c | 0.802 µM | |

| Acetylcholinesterase (AChE) | Phenylcarbamate of 7-hydroxy-4-methylcoumarin | Compound 4d | 13.5 nM | |

| Aldose Reductase (ALR2) | Amino acid conjugate of chromene-3-imidazole | Compound 15e | 0.031 µM |

Other Noteworthy Biological Activities

Antidiabetic Potential

Diabetes mellitus is a widespread metabolic disorder, and controlling blood glucose levels is a primary goal of treatment. Chromene derivatives have emerged as promising candidates for the development of new antidiabetic agents, acting through various mechanisms.

A new series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives were synthesized and evaluated for their antidiabetic properties. These compounds were found to be significant inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. The derivatives exhibited an inhibitory percentage (IP) ranging from 93.4% to 96.6% at a concentration of 100 µg/mL. Specifically, the 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative 9 was the most potent α-amylase inhibitor with an IC₅₀ value of 1.08 µM. These derivatives also showed potent activity against the α-glucosidase enzyme and exhibited potential PPAR-γ (peroxisome proliferator-activated receptor-gamma) transactivation, indicating a role in improving insulin (B600854) sensitivity.

The inhibition of aldose reductase by chromene derivatives, as mentioned previously, is also directly relevant to their antidiabetic potential, as this enzyme is implicated in the pathogenesis of diabetic complications like neuropathy, retinopathy, and cataract formation. The ability of compounds like 15e to inhibit ALR2 and lower blood glucose levels in animal models underscores the therapeutic promise of this class of compounds in managing diabetes.

Table 4: Antidiabetic Activity of Selected Chromene Derivatives

| Compound | Description | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 9 | 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide | α-Amylase | 1.08 µM | |

| Compound 2 | 3-cyano-2-imino-2H-chromene-6-sulfonamide | α-Amylase | 1.76 µM | |

| Acarbose (Reference) | Antidiabetic drug | α-Amylase | 0.43 µM | |

| Compound 15e | Amino acid conjugate of chromene-3-imidazole | Aldose Reductase (ALR2) | 0.031 µM |

Anticoagulant Activity

Coumarin and its derivatives are a well-established class of compounds known for their anticoagulant properties. mabjournal.com These compounds primarily exert their effect by acting as vitamin K antagonists, which interferes with the synthesis of clotting factors in the blood. nih.gov The structural features of coumarin derivatives, particularly substitutions on the coumarin ring, play a significant role in their anticoagulant efficacy.

Research indicates that coumarin derivatives possessing a methoxy or hydroxy group, especially at the C-6 position, are often potent anticoagulants. nih.gov The anticoagulant potential of synthetic coumarins is often evaluated by measuring the prothrombin time (PT), which is the time it takes for blood plasma to clot after the addition of thromboplastin. For instance, a study on synthetic 4-hydroxycoumarin (B602359) derivatives revealed that certain compounds exhibited higher anticoagulant activity than the widely used drug, warfarin. hu.edu.jo Specifically, the derivative 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydropyridin-3-carbonitrile showed a prothrombin time of 21.30 seconds, compared to 14.60 seconds for warfarin. hu.edu.jo

Another study highlighted that methylated coumarins with an alkylaminohydroxypropoxy side chain at the C-4 position caused a significant increase in both bleeding and clotting times in rats when compared to warfarin. nih.gov While the precise mechanism for some of these newer derivatives is still under investigation, the core principle often revolves around the inhibition of coagulation factor activation. nih.gov The anticoagulant effect of many coumarin derivatives is attributed to their ability to inhibit the vitamin K epoxide reductase complex. nih.gov

Table 1: Prothrombin Time (PT) of Selected Coumarin Derivatives Compared to Warfarin

| Compound | Prothrombin Time (seconds) |

|---|---|

| Warfarin | 14.60 hu.edu.jo |

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydropyridin-3-carbonitrile | 21.30 hu.edu.jo |

| 6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile | > 14.60 (specific value not provided) hu.edu.jo |

Data sourced from a study on the anticoagulant activity of synthetic coumarin derivatives. hu.edu.jo

Antihyperlipidemic Effects

Recent studies have explored the potential of coumarin derivatives in managing hyperlipidemia, a condition characterized by elevated levels of lipids in the blood. A series of novel coumarin bisindole heterocycles were synthesized and evaluated for their antihyperlipidemic activity in a hamster model. nih.gov Among the tested compounds, one derivative demonstrated significant lipid-lowering effects, reducing plasma triglyceride levels by 55% and total cholesterol by 20%. nih.gov This was accompanied by a 42% increase in the HDL-C/TC ratio, indicating a favorable impact on the lipid profile. nih.gov

In another study, six newly synthesized coumarin oxime ester derivatives were assessed for their hypolipidemic activities in hyperlipidemic mice. ijper.org Two of these compounds, one incorporating a nicotinic acid skeleton and another with an aspirin (B1665792) skeleton, showed notable lipid-lowering properties. ijper.org The coumarin oxime nicotinate (B505614) was particularly effective at reducing serum triglycerides, while the coumarin oxime aspirin derivative had a more pronounced effect on lowering total cholesterol. ijper.org

Table 2: Antihyperlipidemic Activity of Selected Coumarin Derivatives

| Derivative Type | Animal Model | Effect on Triglycerides (TG) | Effect on Total Cholesterol (TC) |

|---|---|---|---|

| Coumarin bisindole derivative (5e) | Hamster | ↓ 55% nih.gov | ↓ 20% nih.gov |

| Coumarin oxime nicotinate (C1) | Mouse | Significant reduction ijper.org | Significant reduction ijper.org |

| Coumarin oxime aspirin (C4) | Mouse | Significant reduction ijper.org | Stronger reduction than C1 ijper.org |

Data compiled from studies on the antihyperlipidemic effects of synthetic coumarin derivatives. nih.govijper.org

Corrosion Inhibition Properties

Coumarin derivatives have emerged as effective corrosion inhibitors for various metals, particularly in acidic environments. Their inhibitory action is attributed to the presence of heteroatoms (such as oxygen in the methoxy group and the pyrone ring) and π-electrons in their structure, which facilitate their adsorption onto the metal surface. semanticscholar.org This adsorption forms a protective layer that isolates the metal from the corrosive medium.

A study on a new coumarin derivative, 2-(coumarin-4-yloxy)acetohydrazide, demonstrated its efficacy as a corrosion inhibitor for mild steel in 1 M hydrochloric acid solution. nih.gov The inhibition efficiency of this compound increased with its concentration, reaching up to 94.7% at a concentration of 0.5 mM. nih.gov The adsorption of this inhibitor on the mild steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer. nih.gov

Theoretical studies using Density Functional Theory (DFT) have further elucidated the mechanism of corrosion inhibition by coumarin derivatives. uin-alauddin.ac.id These studies analyze parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the unoccupied d-orbitals of the metal, enhancing adsorption and inhibition efficiency. nih.gov The presence of electron-donating groups, such as the methoxy group, in the coumarin structure is predicted to increase the inhibition efficiency. uin-alauddin.ac.id

Table 3: Inhibition Efficiency of Selected Coumarin Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Adsorption Isotherm |

|---|---|---|---|

| 2-(coumarin-4-yloxy)acetohydrazide | 0.5 | 94.7 nih.gov | Langmuir nih.gov |

| 2-((6-methyl-2-ketoquinolin-3-yl)methylene) hydrazinecarbothioamide | 5 | 95.84 icrc.ac.ir | Langmuir icrc.ac.ir |

Data from studies on the corrosion inhibition properties of coumarin derivatives. nih.govicrc.ac.ir

Fluorescent Applications and Dye Characteristics

Coumarin derivatives are renowned for their fluorescent properties, which makes them valuable in various applications, including as fluorescent probes and laser dyes. bohrium.com The fluorescence characteristics of these compounds, such as their emission wavelength and quantum yield, are highly dependent on their molecular structure, particularly the nature and position of substituents on the coumarin ring.

The introduction of an electron-donating group, such as a methoxy group at the C-6 position, and an electron-withdrawing group at the C-3 position, as in this compound, can enhance the intramolecular charge transfer (ICT) character of the molecule. jst.go.jpnih.gov This often leads to a shift in the fluorescence emission to longer wavelengths and can result in a large Stokes shift, which is the difference between the absorption and emission maxima. jst.go.jpnih.gov

A study on various 3-substituted-6-methoxycoumarin derivatives demonstrated that their fluorescence properties could be fine-tuned by altering the substituent at the C-3 position. jst.go.jpnih.gov Furthermore, extending the conjugated system, for example by introducing an aryl group at the C-6 position, can lead to a significant red-shift in both absorption and emission spectra. nih.gov For instance, the substitution of a para-methoxy-phenyl group at C-6 resulted in an emission wavelength in the green spectral region. nih.gov The fluorescence of these dyes can also be sensitive to environmental factors such as solvent polarity and pH. bohrium.com

Table 4: Photophysical Properties of a Selected 6-Aryl Coumarin Derivative

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| 6-(para-methoxy-phenyl) coumarin derivative (4b) | ~400 | ~500 | >10000 jst.go.jpnih.gov |

Data is approximate based on graphical representation in the cited literature and highlights the large Stokes shift characteristic of such derivatives. jst.go.jpnih.gov

Mechanistic Investigations and Molecular Targets

Cellular and Subcellular Mechanisms of Action

Research into the biological effects of chromene and coumarin (B35378) derivatives points towards a significant impact on cell proliferation and survival pathways. These compounds often exert their influence by modulating the cell cycle and inducing programmed cell death.